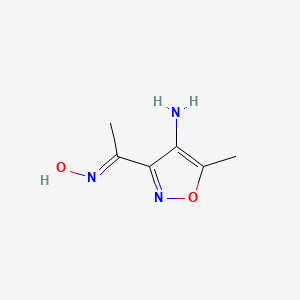
1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime typically involves the reaction of 3-amino-5-methylisoxazole with ethanone oxime. One common method involves the condensation of 3-amino-5-methylisoxazole with an appropriate oxime derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process typically includes the preparation of intermediates, followed by their condensation and purification. Advanced techniques such as chromatography and crystallization are often employed to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The amino group in the isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitriles and oximes.
Reduction: Formation of amines.
Substitution: Formation of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biochemical pathways, resulting in therapeutic effects such as anticancer and antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-methylisoxazole: A key intermediate in the synthesis of various isoxazole derivatives.
5-Methylisoxazole: Known for its diverse biological activities and therapeutic potential.
2-Aminothiazole: Another heterocyclic compound with significant medicinal applications.
Uniqueness
1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime stands out due to its unique combination of an isoxazole ring with an oxime group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
(NE)-N-[1-(4-amino-5-methyl-1,2-oxazol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H9N3O2/c1-3(8-10)6-5(7)4(2)11-9-6/h10H,7H2,1-2H3/b8-3+ |
Clave InChI |
ZLXPLUMCHPGSEJ-FPYGCLRLSA-N |
SMILES isomérico |
CC1=C(C(=NO1)/C(=N/O)/C)N |
SMILES canónico |
CC1=C(C(=NO1)C(=NO)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)
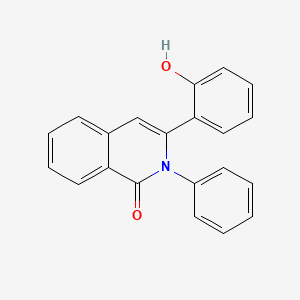

![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
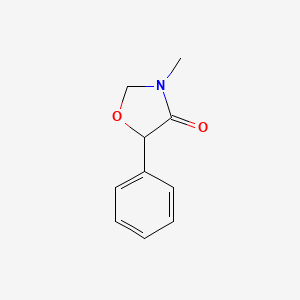
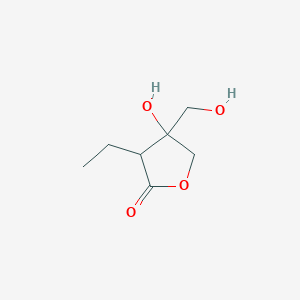
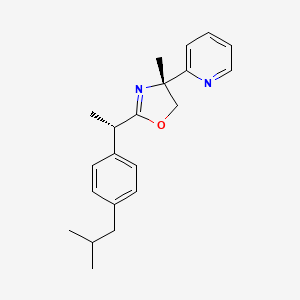
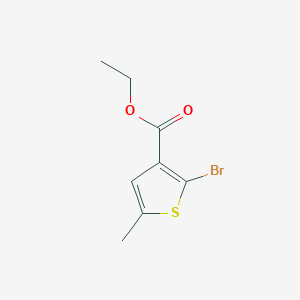
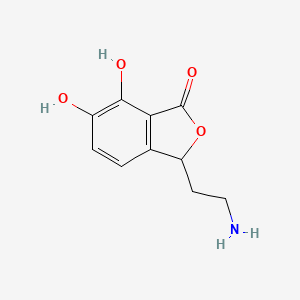

![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)
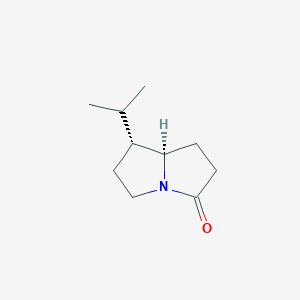
![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
